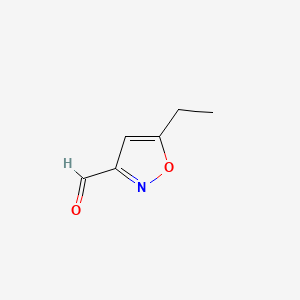

5-Ethylisoxazole-3-carboxaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-ethyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6-3-5(4-8)7-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIUQQRFQZZTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368365-43-8 | |

| Record name | 5-ethyl-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathways for 5-Ethylisoxazole-3-carboxaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Ethylisoxazole-3-carboxaldehyde

Introduction

5-Ethylisoxazole-3-carboxaldehyde is a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and the presence of both an ethyl group at the 5-position and a reactive aldehyde at the 3-position makes this molecule a versatile intermediate for further chemical elaboration. The aldehyde functionality serves as a crucial handle for introducing diverse molecular complexity through reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of a wide array of potential therapeutic agents.

This technical guide provides a comprehensive overview of the core synthetic pathways for 5-Ethylisoxazole-3-carboxaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer in-depth analysis of the underlying chemical principles, the rationale behind experimental choices, and practical, field-proven insights into the execution of these syntheses. We will explore two primary strategies: the de novo construction of the isoxazole ring via [3+2] cycloaddition and the functional group transformation of pre-existing 5-ethylisoxazole scaffolds.

Part 1: De Novo Ring Construction via [3+2] Cycloaddition

The most elegant and convergent approach to constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered heterocyclic ring in a single, atom-economical step.[1][2]

Causality and Strategic Choices

The regioselectivity of the cycloaddition is a critical consideration. For the synthesis of 5-Ethylisoxazole-3-carboxaldehyde, the reaction must proceed to place the ethyl group at the 5-position and the aldehyde precursor at the 3-position. Fortunately, the reaction between a terminal alkyne and a nitrile oxide typically yields the 3,5-disubstituted isoxazole with high regioselectivity, which aligns perfectly with our synthetic goal.

The primary challenge in this approach lies in the choice and generation of the nitrile oxide. Nitrile oxides are highly reactive and unstable, prone to dimerization into furoxans.[3] Therefore, they are almost always generated in situ from stable precursors. For our target molecule, the nitrile oxide must correspond to the C3-carboxaldehyde moiety. A direct approach using the nitrile oxide of glyoxylic acid is problematic. A more robust strategy involves using a protected form of the aldehyde, such as an acetal, which is stable to the reaction conditions and can be easily deprotected in a final step.

Key Reagents:

-

Dipolarophile: 1-Butyne. This simple terminal alkyne provides the C4, C5, and the 5-ethyl group of the target molecule.

-

Nitrile Oxide Precursor: 2,2-Diethoxyacetaldehyde oxime. This precursor contains the required carbon framework for the C3 position and the nitrogen for the isoxazole ring. The aldehyde is protected as a diethyl acetal, ensuring its stability during the cycloaddition. The oxime is readily converted to the corresponding nitrile oxide in situ.

Proposed Synthetic Pathway

The pathway involves the in situ generation of 2,2-diethoxyethanenitrile oxide from its corresponding oxime using a mild oxidant like sodium hypochlorite (bleach) in a biphasic system. This reactive intermediate is immediately trapped by 1-butyne present in the reaction mixture to yield the desired acetal-protected isoxazole. Subsequent acidic hydrolysis cleaves the acetal to furnish the final product.

Caption: Cycloaddition pathway for 5-Ethylisoxazole-3-carboxaldehyde synthesis.

Detailed Experimental Protocol: Cycloaddition Route

Step 1: Synthesis of 3-(Diethoxymethyl)-5-ethylisoxazole

-

Reagent Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-diethoxyacetaldehyde oxime (10.0 g, 67.9 mmol) and 1-butyne (7.4 g, 137 mmol, ~2.0 equiv.) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

-

Reaction Execution: While stirring vigorously, add aqueous sodium hypochlorite solution (NaOCl, ~10-15% w/v, 100 mL) dropwise from the dropping funnel over a period of 1 hour. The biphasic mixture ensures that the generated nitrile oxide is in the organic phase where it can react with the alkyne, minimizing aqueous decomposition and dimerization.

-

Monitoring and Workup: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(diethoxymethyl)-5-ethylisoxazole as a clear oil.

Step 2: Hydrolysis to 5-Ethylisoxazole-3-carboxaldehyde

-

Reaction Setup: Dissolve the purified 3-(diethoxymethyl)-5-ethylisoxazole (from Step 1) in a mixture of acetone (50 mL) and 2 M hydrochloric acid (25 mL).

-

Hydrolysis: Heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Purification: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde can be further purified by chromatography or distillation under reduced pressure to afford 5-Ethylisoxazole-3-carboxaldehyde.

Part 2: Functional Group Transformation of Pre-existing Isoxazoles

An alternative strategy involves starting with a readily available 5-ethylisoxazole derivative and chemically modifying the substituent at the 3-position to generate the desired aldehyde. This approach can be advantageous if the starting materials are more accessible or economical than those required for the cycloaddition route.

Pathway 2A: Oxidation of 3-Methyl-5-ethylisoxazole

This is a conceptually straightforward pathway: the direct oxidation of a methyl group to an aldehyde. However, its practical execution requires careful control to prevent over-oxidation to the corresponding carboxylic acid, which is a common side reaction.[4] Cerium(IV) ammonium nitrate (CAN) is an effective reagent for the selective side-chain oxidation of methyl groups on electron-rich aromatic and heteroaromatic systems.[5]

Caption: Oxidation of 3-methyl-5-ethylisoxazole to the target aldehyde.

Detailed Experimental Protocol: Oxidation Route

-

Reaction Setup: In a 500 mL flask, dissolve 3-methyl-5-ethylisoxazole (10.0 g, 79.9 mmol) in a mixture of acetic acid (150 mL) and water (50 mL).

-

Reagent Addition: Add cerium(IV) ammonium nitrate (CAN, 109.5 g, 199.7 mmol, 2.5 equiv.) to the solution in portions over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath.

-

Reaction Execution: After the addition is complete, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified promptly via flash chromatography to separate the desired aldehyde from any unreacted starting material and the over-oxidized carboxylic acid by-product.

Pathway 2B: Reduction-Oxidation of a Carboxylic Ester

This two-step sequence offers excellent control and generally provides higher yields than direct oxidation. It begins with a stable 5-ethylisoxazole-3-carboxylic acid ester, which is first reduced to the primary alcohol and then subjected to a mild oxidation to furnish the aldehyde.

Caption: Two-step workflow involving reduction followed by mild oxidation.

Detailed Experimental Protocol: Reduction-Oxidation Route

Step 1: Reduction to (5-Ethylisoxazol-3-yl)methanol

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.1 g, 55.3 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C.

-

Reagent Addition: Add a solution of ethyl 5-ethylisoxazole-3-carboxylate (8.0 g, 46.1 mmol) in anhydrous THF (50 mL) dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction and Quenching: After the addition, allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by the slow, sequential addition of water (2.1 mL), 15% aqueous NaOH (2.1 mL), and finally water (6.3 mL) (Fieser workup).

-

Workup: A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite, washing the filter cake with THF.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for the next step.

Step 2: Oxidation to 5-Ethylisoxazole-3-carboxaldehyde

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the crude (5-ethylisoxazol-3-yl)methanol (from Step 1, ~6.0 g, 46.1 mmol) in anhydrous DCM (150 mL).

-

Oxidation: Add Pyridinium Chlorochromate (PCC, 14.9 g, 69.1 mmol, 1.5 equiv.) in one portion. Stir the resulting mixture at room temperature for 2-3 hours until TLC indicates the complete consumption of the alcohol.

-

Workup: Dilute the reaction mixture with diethyl ether (150 mL) and filter the dark slurry through a short plug of silica gel to remove the chromium salts, washing thoroughly with additional ether.

-

Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography (ethyl acetate/hexanes) to give the final 5-Ethylisoxazole-3-carboxaldehyde.

Part 3: Comparative Analysis and Practical Considerations

The optimal synthetic route depends on factors such as starting material availability, required scale, and the chemist's familiarity with certain techniques.

| Parameter | Pathway 1: [3+2] Cycloaddition | Pathway 2A: Direct Oxidation | Pathway 2B: Reduction-Oxidation |

| Number of Steps | 2 (from oxime) | 1 (from methyl-isoxazole) | 2 (from ester) |

| Starting Materials | 2,2-Diethoxyacetaldehyde oxime, 1-Butyne | 3-Methyl-5-ethylisoxazole | Ethyl 5-ethylisoxazole-3-carboxylate |

| Key Challenges | Handling of unstable nitrile oxide, potential for dimerization. | Over-oxidation to carboxylic acid, requires careful control. | Requires stoichiometric, and sometimes hazardous, reagents (LiAlH₄, PCC). |

| Scalability | Good; amenable to flow chemistry setups. | Moderate; exothermic and potential for byproduct formation can be problematic on a large scale. | Excellent; well-understood transformations with reliable workups. |

| Typical Yields | Moderate to Good | Moderate | Good to Excellent |

Expert Insights & Trustworthiness:

-

The [3+2] Cycloaddition route is the most convergent and is often preferred in discovery chemistry for its efficiency in building the core structure. The protocol is self-validating as the formation of the desired product confirms the successful in situ generation and trapping of the highly reactive nitrile oxide intermediate.

-

The Direct Oxidation pathway is the shortest but carries the highest risk. Its success is highly dependent on the precise control of stoichiometry and temperature to minimize the formation of the carboxylic acid byproduct, which can be difficult to separate from the aldehyde. This method requires careful optimization for any given scale.

-

The Reduction-Oxidation sequence is arguably the most reliable and highest-yielding pathway. Each step involves a high-yielding, well-established transformation. Using mild, modern oxidation reagents like Dess-Martin periodinane in place of PCC can circumvent the issue of heavy metal waste. This two-step process provides a robust and dependable route for producing high-purity material, which is critical in drug development.

Conclusion

The synthesis of 5-Ethylisoxazole-3-carboxaldehyde can be effectively achieved through several distinct pathways. The choice between de novo ring construction via [3+2] cycloaddition and functional group modification of a pre-formed isoxazole ring depends on project-specific requirements. The cycloaddition offers an elegant and direct entry to the molecular scaffold, while the reduction-oxidation sequence of a C3-ester provides a robust, controllable, and high-yielding alternative. By understanding the causality behind each experimental choice and the practical challenges of each route, researchers can select and execute the optimal synthesis for their specific needs in the pursuit of novel chemical entities.

References

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. Available at: [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

-

Oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

-

Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications. Available at: [Link]

-

Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxaldehyde for Advanced Research

This guide provides an in-depth technical overview of 5-Methylisoxazole-3-carboxaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the critical chemical properties, synthetic routes, and burgeoning applications of this compound, with a focus on its strategic role in the discovery of novel therapeutics.

Foreword: Navigating the Nomenclature

It is imperative to first clarify a potential point of ambiguity in nomenclature. This guide focuses on 5-Methylisoxazole-3-carboxaldehyde . Occasionally, confusion may arise with related structures such as "5-Ethylisoxazole-3-carboxaldehyde" or "Ethyl 5-methylisoxazole-3-carboxylate". The core subject of this technical guide is the aldehyde functional group at the 3-position and a methyl group at the 5-position of the isoxazole ring.

Section 1: Core Identifiers and Chemical Profile

A foundational understanding of a compound begins with its unequivocal identification and a summary of its key physicochemical properties.

Chemical Identity

| Identifier | Value |

| Chemical Name | 5-Methylisoxazole-3-carboxaldehyde |

| CAS Number | 62254-74-4 |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carbaldehyde |

| SMILES | O=Cc1cc(C)on1 |

| InChI | InChI=1S/C5H5NO2/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 |

| InChIKey | OCOCVXUEFWNRJU-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 30-34 °C | |

| Boiling Point | 53-57 °C at 8 mmHg | |

| Density | 1.189 g/cm³ (predicted) | |

| Flash Point | 56 °C (132.8 °F) - closed cup |

Section 2: Synthesis and Reactivity

The synthetic accessibility of 5-Methylisoxazole-3-carboxaldehyde is a key factor in its utility as a versatile building block. The primary route to this compound involves the formation of the isoxazole ring, followed by functional group manipulation to install the aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Methylisoxazole-3-carboxaldehyde identifies the corresponding carboxylic acid or alcohol as key precursors. The isoxazole ring itself is classically formed via the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Caption: Retrosynthetic pathways for 5-Methylisoxazole-3-carboxaldehyde.

Recommended Synthetic Protocol

The following two-stage protocol outlines a reliable method for the laboratory-scale synthesis of 5-Methylisoxazole-3-carboxaldehyde, proceeding through its carboxylic acid precursor.

Part A: Synthesis of 5-Methylisoxazole-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of isoxazole carboxylic acids from 1,3-dicarbonyl compounds.[1]

Materials:

-

2,5-Hexanedione

-

Nitric acid (concentrated)

-

Ice

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully heat nitric acid to its boiling point.

-

Turn off the heat source and add 2,5-hexanedione dropwise through the condenser. The addition should be slow enough to maintain a controlled reaction.

-

After the addition is complete, heat the mixture to reflux for at least 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it over crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Recrystallize the crude product from aqueous methanol to yield pure 5-methylisoxazole-3-carboxylic acid.

Part B: Oxidation to 5-Methylisoxazole-3-carboxaldehyde

This part of the protocol involves the conversion of the carboxylic acid to the aldehyde. A common method is to first reduce the carboxylic acid to the corresponding alcohol, followed by a mild oxidation.

Step 1: Reduction to (5-Methylisoxazol-3-yl)methanol

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Saturated aqueous sodium sulfate solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 5-methylisoxazole-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a saturated aqueous sodium sulfate solution.

-

Filter the resulting mixture through celite and wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (5-methylisoxazol-3-yl)methanol.

Step 2: Oxidation to 5-Methylisoxazole-3-carboxaldehyde

Materials:

-

(5-Methylisoxazol-3-yl)methanol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

In a flask, dissolve (5-methylisoxazol-3-yl)methanol in anhydrous DCM.

-

Add PCC in one portion and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to afford pure 5-Methylisoxazole-3-carboxaldehyde.

Caption: Synthetic workflow for 5-Methylisoxazole-3-carboxaldehyde.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[2] 5-Methylisoxazole-3-carboxaldehyde serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Role as a Synthetic Intermediate

The aldehyde functionality of 5-Methylisoxazole-3-carboxaldehyde is a chemical handle for a multitude of transformations, including:

-

Reductive amination: To introduce substituted amine groups, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

-

Condensation reactions: With active methylene compounds to construct more complex heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid, which can then be converted to esters and amides.[1]

These transformations allow for the systematic exploration of the chemical space around the isoxazole core, a key activity in structure-activity relationship (SAR) studies.

Biological Activities of Isoxazole Derivatives

Derivatives of 5-methylisoxazole have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.[2] These activities include:

-

Anticancer: Isoxazole-containing compounds have been shown to inhibit various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways.[3]

-

Anti-inflammatory: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.

-

Antitubercular: Carboxamide derivatives of 5-methylisoxazole have shown significant activity against Mycobacterium tuberculosis.[1]

Illustrative Example: Targeting Signaling Pathways in Cancer

To illustrate the potential of isoxazole derivatives in drug discovery, consider their application as inhibitors of protein kinases, a major class of oncology targets. For instance, derivatives of 5-methylisoxazole-3-carboxylic acid have been investigated as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway.[4] This pathway is frequently dysregulated in various cancers, including melanoma.

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

The isoxazole derivative, synthesized from a precursor like 5-Methylisoxazole-3-carboxaldehyde, can be designed to bind to the ATP-binding pocket of RAF kinase, thereby inhibiting its activity and blocking downstream signaling that promotes cancer cell proliferation and survival.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Methylisoxazole-3-carboxaldehyde.

-

Hazard Classification: Flammable solid and harmful if swallowed.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

-

Ganesh, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?[Link]

-

Marella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Ethylisoxazole-3-carboxaldehyde: Physicochemical Properties and Synthetic Strategies

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and structural characteristics of 5-Ethylisoxazole-3-carboxaldehyde (CAS No. 1368365-43-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical properties, offers insights into its anticipated spectroscopic profile, and outlines established synthetic and purification methodologies based on related isoxazole structures. Furthermore, it details critical safety, handling, and storage protocols to ensure safe laboratory practices. The guide is structured to deliver not just data, but also the scientific rationale behind experimental approaches, grounded in authoritative references.

Core Physicochemical & Structural Characteristics

5-Ethylisoxazole-3-carboxaldehyde is a heterocyclic organic compound featuring an isoxazole ring substituted with an ethyl group at the 5-position and an aldehyde group at the 3-position. This substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison with closely related analogs, such as 5-methylisoxazole-3-carboxaldehyde.

The core identity and primary physical properties are summarized below.

| Property | Value / Information | Source(s) |

| IUPAC Name | 5-Ethyl-1,2-oxazole-3-carbaldehyde | N/A |

| CAS Number | 1368365-43-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Physical State | Solid (Anticipated, based on analogs) | |

| Appearance | White to off-white solid (Anticipated) | [2] |

| Melting Point | Not specified. Analog (5-methyl) melts at 30-34 °C. | [3] |

| Boiling Point | Not specified. Analog (5-methyl) boils at 53-57 °C / 8 mmHg. | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO. | [2][4] |

| SMILES String | O=Cc1cc(CC)on1 | N/A |

| InChI Key | (Generated) | N/A |

Spectroscopic Profile: An Analytical Perspective

Definitive structural confirmation of 5-Ethylisoxazole-3-carboxaldehyde relies on a combination of spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be distinct. The aldehydic proton should appear as a singlet significantly downfield (δ 9.5-10.5 ppm). The isoxazole ring proton will present as a singlet in the aromatic region (δ 6.5-7.5 ppm). The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be defined by the highly deshielded carbonyl carbon of the aldehyde (δ 180-190 ppm). The three carbons of the isoxazole ring will appear in the range of δ 110-170 ppm. The methylene and methyl carbons of the ethyl group will be found in the upfield aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about functional groups. A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Additional characteristic peaks will include C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹) and C-H stretching from the alkyl and aromatic moieties.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 125.13. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) or cleavage of the ethyl side chain.

Synthesis and Purification Protocols

The synthesis of substituted isoxazoles is well-documented, typically involving multicomponent reactions or cyclization pathways. A general and robust method applicable for the synthesis of 5-substituted-isoxazole-3-carboxaldehydes involves a condensation-cyclization reaction.

General Synthetic Workflow

The following protocol is a generalized procedure adapted from established methods for synthesizing similar isoxazole derivatives, such as those involving the reaction of β-keto esters with hydroxylamine hydrochloride and an aldehyde.[5][6]

Caption: Generalized workflow for the synthesis of a 5-ethylisoxazole intermediate.

Detailed Experimental Protocol (Exemplary)

-

Reaction Setup: To a round-bottom flask, add a suitable β-keto ester (e.g., ethyl 3-oxopentanoate, 1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a base such as sodium acetate (1.2 equivalents) in a solvent like aqueous ethanol.

-

Reaction Execution: Stir the mixture at a controlled temperature (ranging from room temperature to 70 °C depending on the specific substrates) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5][6]

-

Intermediate Formation: This reaction typically yields an ethyl 5-ethylisoxazole-3-carboxylate intermediate.

-

Conversion to Aldehyde: The resulting ester must be converted to the target aldehyde. This can be achieved through a two-step process:

-

Reduction: Reduce the ester to the corresponding primary alcohol using a suitable reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent (e.g., THF, Dichloromethane) at low temperature.

-

Oxidation: Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid.

-

-

Purification: The crude product is purified. Crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a preferred method if the product is a solid.[7] Alternatively, silica gel column chromatography can be employed for purification.

Safety, Handling, and Storage

As a research chemical, 5-Ethylisoxazole-3-carboxaldehyde requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally similar aldehydes and heterocyclic compounds.[2][8][9]

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Always handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[2][10]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved N95 dust mask or respirator is recommended.

Safe Handling and Emergency Procedures Workflow

Caption: A workflow for the safe handling and emergency response for laboratory chemicals.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration is recommended.[9]

-

Incompatibilities: Keep away from strong reducing agents, strong bases, and oxidizing agents.[2]

-

Hazardous Decomposition: Upon combustion, the compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]

References

-

ChemBK. (n.d.). 5-Ethyl-isoxazole-3-carbaldehyde. Retrieved from [Link]

-

Mohapatra, S., et al. (2022). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

MDPI. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

Duke Safety. (2025). Safe Handling of Hazardous Drugs. [Link]

-

ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. safety.duke.edu [safety.duke.edu]

The Isoxazole Scaffold: A Legacy of Discovery and a Frontier of Synthetic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups have cemented its importance in the design of novel therapeutics. A significant number of marketed drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, feature the isoxazole core, highlighting its broad therapeutic potential.[3] This guide provides an in-depth exploration of the discovery and historical evolution of isoxazole synthesis, offering a technical narrative that bridges seminal discoveries with contemporary synthetic strategies. We will delve into the core synthetic methodologies, elucidate their underlying mechanisms, and provide detailed protocols to empower researchers in their own synthetic endeavors.

PART 1: A Journey Through Time: The Discovery and Evolution of Isoxazole Synthesis

The story of isoxazole synthesis begins in the late 19th and early 20th centuries, a period of foundational discoveries in organic chemistry. The initial recognition of the isoxazole ring structure is credited to Ludwig Claisen in 1888, following the work of Ceresole who in 1884 had obtained 3-methyl-5-phenylisoxazole from the reaction of hydroxylamine and benzoylacetone.[4] However, the first deliberate synthesis of the parent isoxazole was reported by Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[1] This pioneering work laid the groundwork for what would become one of the most fundamental methods for isoxazole ring construction.

The subsequent decades saw significant contributions, most notably from Quilico and his group between 1930 and 1946, who extensively studied the synthesis of isoxazoles from the cycloaddition of nitrile oxides with unsaturated compounds.[4] This work established the 1,3-dipolar cycloaddition as a second major and highly versatile pathway to the isoxazole core.

The evolution of isoxazole synthesis has been marked by a continuous drive for greater efficiency, regioselectivity, and functional group tolerance. The mid-20th century saw a deeper mechanistic understanding of these classical reactions, leading to improved control over reaction outcomes. The latter half of the 20th century and the dawn of the 21st have witnessed a surge in innovation, with the advent of transition metal-catalyzed cycloadditions, the application of green chemistry principles such as microwave-assisted and ultrasound-promoted reactions, and the development of novel cycloisomerization and direct functionalization techniques.[5] These modern advancements have not only refined the synthesis of simple isoxazoles but have also enabled the construction of highly complex and functionally diverse derivatives, further expanding their utility in drug discovery and beyond.[5]

PART 2: Core Synthetic Methodologies: A Technical Deep Dive

Two classical and enduring methods form the bedrock of isoxazole synthesis: the condensation of 1,3-dicarbonyl compounds with hydroxylamine (the Claisen-isoxazole synthesis) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

The Claisen-Isoxazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds

This venerable method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine, typically in the presence of a base. The reaction proceeds through a condensation mechanism to form the isoxazole ring.

The choice of a 1,3-dicarbonyl compound as a starting material is strategic, as it provides the requisite three-carbon backbone for the isoxazole ring. The two carbonyl groups serve as electrophilic sites for reaction with the nucleophilic hydroxylamine. The use of a base is often necessary to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a challenge, often leading to a mixture of isomers.[6] The outcome can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions such as pH.[6][7]

The mechanism of the Claisen-isoxazole synthesis involves a series of nucleophilic additions and eliminations.

Caption: Mechanism of the Claisen-Isoxazole Synthesis.

The reaction begins with the formation of an oxime intermediate by the condensation of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[8] This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl carbon, forming a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic isoxazole ring.[8]

This protocol provides a general procedure for the synthesis of a simple isoxazole from a 1,3-dicarbonyl compound.

Materials:

-

Acetylacetone (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve sodium hydroxide in water.

-

In a separate flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Cool the hydroxylamine solution in an ice bath and slowly add the sodium hydroxide solution.

-

To this basic hydroxylamine solution, add acetylacetone dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield 3,5-dimethylisoxazole.

The 1,3-Dipolar Cycloaddition: A Modular Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly versatile method for the synthesis of isoxazoles.[9][10] This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and broad functional group tolerance.

The key to this synthesis is the generation of the nitrile oxide, which is a reactive 1,3-dipole. Nitrile oxides are often unstable and prone to dimerization, so they are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes.[11][12] The choice of precursor and the method of generation (e.g., oxidation, dehydrohalogenation) are critical for the success of the reaction. The alkyne serves as the dipolarophile, providing the two-carbon component of the isoxazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, and can often be predicted using Frontier Molecular Orbital (FMO) theory.[10] For terminal alkynes, copper(I) catalysis is frequently employed to control regioselectivity and accelerate the reaction.[13]

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that proceeds through a cyclic transition state.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sciforum.net [sciforum.net]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling of 5-Ethylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 5-Ethylisoxazole-3-carboxaldehyde could be located. The following guide has been meticulously compiled by extrapolating data from closely related analogs, primarily 5-methylisoxazole-3-carboxaldehyde, and established safety protocols for aldehydes and heterocyclic compounds. This information is intended for guidance and should be supplemented by professional judgment and a thorough risk assessment before use.

Introduction: Understanding the Compound

5-Ethylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The isoxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. The aldehyde functional group is a versatile handle for synthetic transformations, making this compound a valuable building block for creating more complex molecules. However, the inherent reactivity of the aldehyde and the biological potential of the isoxazole ring necessitate a thorough understanding of its safe handling and disposal.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molar Mass | 125.13 g/mol | [2] |

| Physical State | Likely a solid at room temperature | Inferred from 5-methylisoxazole-3-carboxaldehyde[3][4] |

| Melting Point | Not available. (Analog: 5-methylisoxazole-3-carboxaldehyde melts at 30-34 °C) | [3][4] |

| Flash Point | Not available. (Analog: 5-methylisoxazole-3-carboxaldehyde is 56 °C) | [3] |

| Solubility | Expected to have limited solubility in water, soluble in organic solvents. | General property of similar organic compounds |

Hazard Identification and Analysis

Due to the lack of specific toxicological data for 5-Ethylisoxazole-3-carboxaldehyde, a conservative approach to hazard assessment is warranted, based on its structural analogs.

Primary Hazards (Inferred from 5-Methylisoxazole-3-carboxaldehyde):

-

Flammable Solid: The methyl analog is classified as a flammable solid[3][5]. It is prudent to assume the ethyl derivative poses a similar fire risk.

-

Harmful if Swallowed: Acute oral toxicity is a noted hazard for the methyl analog[3].

-

Skin, Eye, and Respiratory Irritant: Aldehydes as a class are known irritants. The methyl analog is categorized as an irritant[5].

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 2 | 🔥 | Warning | H228: Flammable solid |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

The primary line of defense is to handle 5-Ethylisoxazole-3-carboxaldehyde within a certified chemical fume hood. This will mitigate the risk of inhaling dust or vapors. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling 5-Ethylisoxazole-3-carboxaldehyde.

Handling Procedures

-

Avoid ignition sources: Keep the compound away from open flames, hot plates, and other potential sources of ignition.

-

Prevent dust formation: Handle the solid material carefully to avoid creating dust. If weighing, do so in a fume hood or a ventilated balance enclosure.

-

Grounding: When transferring larger quantities, ensure equipment is properly grounded to prevent static discharge.

-

Avoid contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases. The isoxazole ring can be susceptible to cleavage under certain basic conditions.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon to prevent potential degradation.

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: General workflow for responding to a chemical spill.

-

Minor Spill (in a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a sealed container for hazardous waste disposal.

-

Wipe the area with a damp cloth, and place the cloth in the waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

If the material is flammable, turn off all ignition sources.

-

Close the laboratory door and prevent re-entry.

-

Contact your institution's emergency response team.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 5-Ethylisoxazole-3-carboxaldehyde must be treated as hazardous waste.

-

Waste Collection: Collect waste material in a clearly labeled, sealed container. This includes contaminated PPE and cleanup materials.

-

Disposal Method: Do not dispose of down the drain or in general trash. Arrange for disposal by a licensed hazardous waste management company. Some commercial products are available for the neutralization of aldehyde waste, which may be an option depending on local regulations[6][7][8][9]. Always consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

5-Ethylisoxazole-3-carboxaldehyde is a valuable research chemical with a manageable, yet important, hazard profile. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principles of good laboratory practice, including thorough risk assessment and adherence to institutional safety protocols, are paramount.

References

-

Aldehyde Disposal. (n.d.). Retrieved from [Link]

-

Aldex® - Aldehyde Disposal Made Easy. (n.d.). Retrieved from [Link]

-

ChemBK. (n.d.). 5-Ethyl-isoxazole-3-carbaldehyde. Retrieved from [Link]

- De Sarlo, F., & Brandi, A. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(11), 999-1026.

-

Ecology, Washington State Department of. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

-

Medical Safety Solutions. (2015, September 15). Aldehyde Disposal with Aldex® [Video]. Vimeo. Retrieved from [Link]

-

Medi-Waste Disposal. (n.d.). Aldehyde Disposal Products. Retrieved from [Link]

- Patel, R. P., & Patel, K. C. (2012). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemical and Pharmaceutical Research, 4(1), 1-13.

-

PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole. Retrieved from [Link]

- Rajput, S. S., et al. (2015). A Review on Synthesis and Biological Activity of Isoxazole Derivatives. International Journal of ChemTech Research, 8(7), 297-317.

-

ResearchGate. (2023, August 21). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: WASTE DISPOSAL & RECYCLING. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. chembk.com [chembk.com]

- 3. 5-甲基异噁唑-3-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-メチルイソオキサゾール-3-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. archtechnochem.com [archtechnochem.com]

- 7. wastewise.com [wastewise.com]

- 8. Aldehyde Disposal with Aldex® [vimeo.com]

- 9. archtechnochem.com [archtechnochem.com]

Methodological & Application

The Versatile Synthon: 5-Ethylisoxazole-3-carboxaldehyde in Modern Organic Synthesis

Introduction: The Isoxazole Core in Contemporary Chemistry

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of approved therapeutic agents, including the anti-inflammatory drug parecoxib and the antifungal agent micafungin.[2] The inherent reactivity of the isoxazole ring, coupled with the ability to introduce diverse substituents, makes functionalized isoxazoles, such as 5-Ethylisoxazole-3-carboxaldehyde, powerful building blocks in the synthesis of complex molecular architectures.[3] This application note provides a detailed exploration of the synthetic utility of 5-Ethylisoxazole-3-carboxaldehyde, offering insights into its application in key organic transformations and providing robust protocols for its use.

Molecular Profile of 5-Ethylisoxazole-3-carboxaldehyde

5-Ethylisoxazole-3-carboxaldehyde is a bifunctional molecule featuring a stable isoxazole core substituted with an ethyl group at the 5-position and a reactive aldehyde at the 3-position. This strategic placement of functional groups allows for a wide array of chemical manipulations, making it a valuable intermediate in multistep syntheses.

| Property | Value | Source |

| IUPAC Name | 5-Ethylisoxazole-3-carbaldehyde | ChemBK[4] |

| CAS Number | 1368365-43-8 | ChemBK[4] |

| Molecular Formula | C6H7NO2 | ChemBK[4] |

| Molar Mass | 125.13 g/mol | ChemBK[4] |

The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the ethyl group can influence the molecule's solubility and steric profile, which can be advantageous in tuning the pharmacokinetic properties of target compounds in drug discovery.

Key Synthetic Applications and Protocols

The reactivity of the aldehyde group in 5-Ethylisoxazole-3-carboxaldehyde allows for its participation in a variety of classical and modern organic reactions. Below, we detail its application in several high-impact synthetic transformations.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[5][6] 5-Ethylisoxazole-3-carboxaldehyde can be readily converted to various vinyl-substituted isoxazoles, which are themselves valuable intermediates.

Causality of Experimental Choices: The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome of the reaction. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene due to the thermodynamic stability of the anti-oxaphosphetane intermediate.[5][7] The use of a solvent-free approach or an aqueous medium can offer green chemistry advantages.[3][8]

Experimental Workflow: Wittig Olefination

Caption: Workflow for the Wittig olefination of 5-Ethylisoxazole-3-carboxaldehyde.

Protocol: Synthesis of (E)-Ethyl 3-(5-ethylisoxazol-3-yl)acrylate

-

Reagent Preparation: To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq.) in dry dichloromethane (DCM, 10 mL) at 0 °C, add a solution of 5-Ethylisoxazole-3-carboxaldehyde (1.0 eq.) in dry DCM (5 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-alkene.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde or ketone with an active methylene compound.[9] This reaction, when applied to 5-Ethylisoxazole-3-carboxaldehyde, provides access to a diverse range of electron-deficient alkenes, which are precursors to various pharmacologically active molecules.[10][11]

Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, to generate the nucleophilic enolate from the active methylene compound.[12] The choice of solvent can influence reaction rates and yields, with greener alternatives like water or solvent-free conditions being increasingly employed.[12][13]

Reaction Scheme: Knoevenagel Condensation

Caption: General scheme for the Knoevenagel condensation.

Protocol: Synthesis of 2-((5-Ethylisoxazol-3-yl)methylene)malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve 5-Ethylisoxazole-3-carboxaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC analysis.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product. Further purification by recrystallization may be performed if necessary.

Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity.[14] The aldehyde functionality of 5-Ethylisoxazole-3-carboxaldehyde makes it an ideal substrate for various MCRs, enabling the rapid assembly of complex heterocyclic scaffolds. For instance, it can participate in three-component reactions with active methylene compounds and hydroxylamine to generate functionalized isoxazoles.[15]

Causality of Experimental Choices: The success of an MCR often depends on the careful selection of reactants and reaction conditions to favor the desired reaction pathway over competing side reactions.[14] The use of eco-friendly solvents and catalysts is a key consideration in modern MCR design.[15]

Conceptual MCR Workflow

Caption: Conceptual workflow for a three-component reaction.

Protocol: One-Pot Synthesis of a Substituted Isoxazol-5(4H)-one

-

Reaction Mixture: To a solution of 5-Ethylisoxazole-3-carboxaldehyde (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in water (10 mL), add hydroxylamine hydrochloride (1.0 eq.).

-

Catalysis: Add a catalytic amount of an environmentally benign catalyst, such as amine-functionalized cellulose.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the precipitate with ethanol and dry to yield the desired isoxazol-5(4H)-one derivative.

Applications in Drug Discovery and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, and derivatives of 5-Ethylisoxazole-3-carboxaldehyde are valuable precursors for the synthesis of novel bioactive compounds.[2] The transformations described above can be employed to generate libraries of compounds for screening against various biological targets. For example, the carboxamide derivatives of similar isoxazoles have shown promising antitubercular activity.[16] Furthermore, isoxazole-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][17][18] The ability to readily modify the structure of 5-Ethylisoxazole-3-carboxaldehyde makes it a key building block in the design and synthesis of next-generation therapeutics.

Conclusion

5-Ethylisoxazole-3-carboxaldehyde is a highly versatile and valuable building block for organic synthesis. Its reactive aldehyde group allows for participation in a wide range of important transformations, including olefination, condensation, and multicomponent reactions. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this synthon and to leverage its potential in the development of novel chemical entities with applications in drug discovery and materials science.

References

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

5-Ethyl-isoxazole-3-carbaldehyde. ChemBK. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

Solvent Free Wittig Reactions. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

-

Synthesis of Novel Conjugated using Knoevenagel condensation for Q. [Link]

-

Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Institutes of Health. [Link]

-

Study of Three-Component Reactions Between 5-Amino-3-Methylisoxazole, N-Arylamides of Acetoacetic Acid, and Aromatic Aldehydes. Semantic Scholar. [Link]

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. National Institutes of Health. [Link]

-

Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). ResearchGate. [Link]

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

-

Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chembk.com [chembk.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. sciepub.com [sciepub.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.tue.nl [pure.tue.nl]

- 13. chemrj.org [chemrj.org]

- 14. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Knoevenagel Condensation with 5-Ethylisoxazole-3-carboxaldehyde

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile strategy for the synthesis of α,β-unsaturated compounds. This reaction is of paramount importance in medicinal chemistry and drug development, where the resulting products often serve as pivotal intermediates for the construction of complex molecular architectures with diverse biological activities. The incorporation of heterocyclic scaffolds, such as the isoxazole ring system, into these unsaturated products is a particularly attractive strategy. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

This application note provides a detailed protocol for the Knoevenagel condensation of 5-Ethylisoxazole-3-carboxaldehyde with various active methylene compounds. We will delve into the mechanistic underpinnings of this transformation, offering field-proven insights to guide researchers in achieving optimal reaction outcomes. The protocols provided herein are designed to be self-validating, with a strong emphasis on reproducibility and scalability.

Materials and Reagents

Chemicals

| Chemical | Grade | Recommended Supplier |

| 5-Ethylisoxazole-3-carboxaldehyde | ≥97% | Commercially available |

| Malononitrile | ≥99% | Sigma-Aldrich, Acros Organics |

| Ethyl cyanoacetate | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Piperidine | ≥99% | Sigma-Aldrich, Fluka |

| Ethanol (anhydrous) | Reagent grade | Fisher Scientific, VWR |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific, VWR |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific, VWR |

| Hexanes | ACS grade | Fisher Scientific, VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | Fisher Scientific, VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, Macherey-Nagel |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature controller

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Glass funnels and filter paper

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Column for flash chromatography

-

NMR tubes and spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Reaction Mechanism and Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine. In the case of a secondary amine catalyst like piperidine, the mechanism is thought to proceed through the formation of an iminium ion intermediate.[2]

The electron-withdrawing nature of the isoxazole ring in 5-Ethylisoxazole-3-carboxaldehyde is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, thereby facilitating the initial nucleophilic attack.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 5-Ethylisoxazole-3-carboxaldehyde with Ethyl Cyanoacetate

This protocol is adapted from established procedures for similar heteroaromatic aldehydes.

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Ethylisoxazole-3-carboxaldehyde (1.0 eq, e.g., 1.25 g, 10 mmol) and anhydrous ethanol (20 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

To this solution, add ethyl cyanoacetate (1.1 eq, e.g., 1.24 g, 11 mmol).

-

Finally, add a catalytic amount of piperidine (0.1 eq, e.g., 0.085 g, 1 mmol) to the reaction mixture.

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle and a reflux condenser.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

TLC System: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point for the mobile phase.

-

Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting materials. The reaction is considered complete when the starting aldehyde spot is no longer visible.

-

Work-up and Purification:

-

Once the reaction is complete (typically within 2-4 hours), allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (30 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Ethyl 2-cyano-3-(5-ethylisoxazol-3-yl)acrylate:

-